![molecular formula C15H15Cl2N5O2 B2465757 2-(2-((1-(3,4-dichlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)éthoxy)éthanol CAS No. 890896-36-3](/img/structure/B2465757.png)
2-(2-((1-(3,4-dichlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)éthoxy)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound that has gained significant attention in the fields of chemistry and medicinal research. This compound is characterized by its dichlorophenyl group attached to a pyrazolopyrimidine core, making it a target of interest for various synthetic and pharmacological studies.
Applications De Recherche Scientifique
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a molecular probe in biological systems.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of advanced materials and chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves several steps:
Formation of the pyrazolopyrimidine core: : This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazoles and diaminopyrimidines.
Attachment of the dichlorophenyl group: : This step often requires the use of a coupling reagent like a base or a catalyst to facilitate the attachment.
Incorporation of the ethoxyethanol moiety: : This final step involves a nucleophilic substitution reaction, where the ethoxyethanol group is introduced to the molecule under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and more efficient catalytic systems to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce more oxygen-containing functional groups.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter specific functional groups.
Substitution: : The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: : Formation of hydroxylated derivatives.
Reduction Products: : Reduction of the nitro or carbonyl groups.
Substitution Products: : Varied derivatives depending on the nucleophile used.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and modulating their activity, which can lead to various biochemical and physiological responses. The pyrazolopyrimidine core is particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol stands out due to its unique combination of a dichlorophenyl group and a pyrazolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties. Similar compounds include:
2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol
2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol
These analogues differ mainly in the position and type of substituents on the phenyl ring, leading to variations in their reactivity and biological activity.
So, how does that look?
Propriétés
IUPAC Name |
2-[2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2/c16-12-2-1-10(7-13(12)17)22-15-11(8-21-22)14(19-9-20-15)18-3-5-24-6-4-23/h1-2,7-9,23H,3-6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGGIXHKPJCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
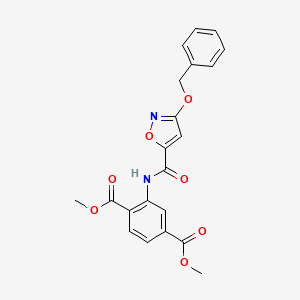
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)

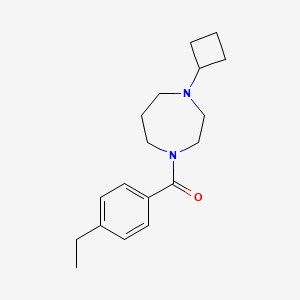
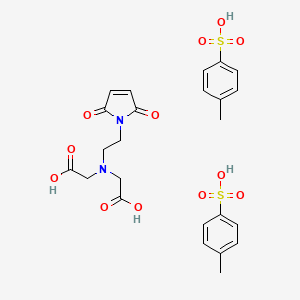
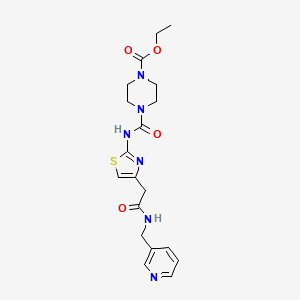
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide](/img/structure/B2465686.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
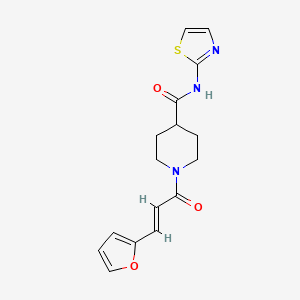
![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2465694.png)

![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2465697.png)
